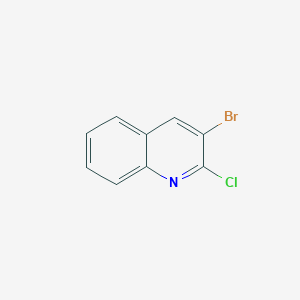

3-Bromo-2-chloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWUFTQVKMNRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459131 | |

| Record name | 3-BROMO-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-60-4 | |

| Record name | 3-BROMO-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chloroquinoline and Its Precursors

Established Synthetic Routes to 3-Bromo-2-chloroquinoline

Traditional synthetic approaches provide reliable, albeit sometimes harsh, methods for the preparation of this compound. These routes often involve multi-step sequences starting from readily available materials.

A direct and straightforward approach to this compound involves the sequential halogenation of a pre-formed quinoline (B57606) derivative. One common strategy begins with 2-chloroquinoline (B121035). The bromine atom is then introduced at the 3-position through electrophilic substitution.

A typical procedure involves reacting 2-chloroquinoline with molecular bromine (Br₂) in a solvent such as acetic acid. This two-step process first establishes the chloro-substituent, followed by a regioselective bromination.

Alternatively, the chlorinated quinoline core can be constructed through a cyclization reaction that incorporates the chlorine atom. The Vilsmeier-Haack reaction, for instance, can be used to synthesize 2-chloro-3-formylquinolines from acetanilides using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). tandfonline.comresearchgate.net A subsequent reaction, such as a three-step substitution, can then be employed to introduce the bromo- and benzyl- groups to achieve related final products. tandfonline.com For the target compound, this would involve forming the 2-chloroquinoline ring first, followed by a specific bromination step.

Table 1: Direct Halogenation of 2-Chloroquinoline

| Starting Material | Reagent | Solvent | Temperature | Duration | Product |

| 2-Chloroquinoline | Bromine (Br₂) | Acetic Acid | 50°C | 6 hours | This compound |

Data sourced from Benchchem.

Another synthetic pathway utilizes dihydroxyquinoline precursors. The synthesis of 7-bromo-2,4-quinolinediol has been accomplished by the cyclization of malondianilide derivatives using Eaton's reagent (P₂O₅ in methanesulfonic acid). doi.org A similar strategy could be envisioned for a 3-bromo analogue.

Once the 3-bromoquinoline-2,4-diol (B1395337) is obtained, the hydroxyl groups can be converted to chloro groups using a halogenating agent. Phosphorus oxychloride (POCl₃) is commonly used for this transformation, which would convert the diol into 3-bromo-2,4-dichloroquinoline. doi.org Further selective dehalogenation at the C-4 position would be required to yield the final this compound.

2-Chloro-3-formylquinolines are versatile intermediates that can be synthesized from the reaction of acetanilides with a Vilsmeier formylating agent (POCl₃/DMF). rsc.org These precursors can undergo various transformations. While direct electrophilic bromination on the quinoline ring is challenging due to the deactivating effect of the chloro and formyl groups, the formyl group itself can be a handle for introducing bromine. For instance, treatment of 2-chloro-3-formylquinolines with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) can lead to the formation of 2-chloro-3-(dibromomethyl)quinoline derivatives. chim.it This demonstrates a specific protocol involving the functionalization of the formyl group as a route to brominated quinolines.

Achieving regioselectivity, particularly for substitution at the C-3 position, is a significant focus in quinoline chemistry. Several advanced methods have been developed to this end.

One powerful technique is a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.orgfigshare.com This method generates the 3-bromoquinoline (B21735) skeleton with high regioselectivity. The N-aryliminium ion is typically generated in situ from the acid-promoted rearrangement of an arylmethyl azide (B81097). acs.orgfigshare.com This approach is versatile and can be applied to synthesize a range of 3-haloquinoline compounds. acs.org

Another strategy involves the bromination of partially saturated quinoline precursors. For example, 1,2,3,4-tetrahydroquinolines can be selectively brominated at the C-3 position using molecular bromine under mild conditions. gelisim.edu.tr The resulting brominated tetrahydroquinoline can then be aromatized to yield the 3-bromoquinoline derivative. This method avoids the issues of poor regioselectivity often encountered with direct halogenation of the aromatic quinoline ring. gelisim.edu.tr

Table 2: Regioselective Synthesis Strategies

| Method | Precursors | Key Reagents | Key Feature |

| [4+2] Cycloaddition | Arylmethyl azide, 1-Bromoalkyne | Triflic acid (TfOH), DDQ | Forms quinoline ring with high regioselectivity for the 3-bromo position. acs.orgfigshare.com |

| Tetrahydroquinoline Bromination | Methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine (Br₂) | Selective bromination at C-3 under mild conditions, followed by aromatization. gelisim.edu.tr |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the use of metal-free catalysts and reaction conditions that minimize waste and harsh reagents.

Significant progress has been made in synthesizing quinoline derivatives without the use of transition metals, which can be costly and lead to product contamination. rsc.orgmdpi.com These methods are considered "greener" alternatives to traditional syntheses.

One such protocol involves the iodine-catalyzed, one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This approach is noted for being metal-free, using a low-cost and eco-friendly catalyst, and proceeding with high regioselectivity. rsc.org

Another transition-metal-free protocol for synthesizing 3-acylquinolines employs methanesulfonic acid (MSA) and sodium iodide (NaI) to facilitate an aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This ring-opening/reconstruction strategy is praised for its operational simplicity and high efficiency. mdpi.com

Furthermore, a metal-free tandem cyclization strategy has been developed using 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines. acs.orgnih.gov This method features the functionalization of C(sp³)–H bonds and the formation of new C–C and C–N bonds under mild, environmentally friendly conditions. acs.orgnih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrsc.org This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and fewer side reactions compared to conventional heating methods. rsc.orgresearchgate.net

In the context of quinoline synthesis, microwave irradiation has been successfully employed. For instance, the condensation reaction to form quinoline-fused 1,4-benzodiazepines from 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines was performed in a microwave reactor at 80°C, resulting in excellent isolated yields of 92-97%. rsc.orgasianpubs.org This is a significant improvement over conventional heating methods, which provided the same products in satisfactory but lower yields of 62-65%. rsc.org Another example is the microwave-assisted synthesis of 2-quinolinone-fused γ-lactones, which was accomplished in just 10 seconds, a stark contrast to the 4 hours required by conventional heating. rsc.org

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also proven effective for synthesizing complex quinoline derivatives, demonstrating the speed and efficiency of this method for creating carbon-carbon bonds. mdpi.com The synthesis of quinoline chalcones has been achieved using anhydrous K2CO3 as a catalyst under solvent-free microwave irradiation, with reactions completing in 3-5 minutes and yielding 85-90% of the desired product. sphinxsai.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinoline-fused 1,4-benzodiazepines | Microwave-Assisted | Not specified | 92-97% | rsc.org |

| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% | rsc.org |

| 2-Quinolinone-fused γ-lactones | Microwave-Assisted | 10 seconds | 33-45% | rsc.org |

| 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | Not specified | rsc.org |

| Quinoline Chalcones | Microwave-Assisted | 3-5 minutes | 85-90% | sphinxsai.com |

Ultrasonic Irradiation in Synthetic Transformations

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. beilstein-journals.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. sci-hub.se This technique offers advantages such as increased yields, shorter reaction times, and milder reaction conditions. nih.govnih.gov

Ultrasound has been effectively applied to the synthesis of quinoline derivatives. A green chemistry approach for synthesizing quinolines involves the use of a basic ionic liquid as a catalyst in an aqueous medium under ultrasonic irradiation. nih.gov This method is notable for its high yields, selectivity, and significantly shorter reaction times under mild conditions, avoiding the need for transition metal catalysts. nih.gov The application of ultrasound can also be performed in the absence of a solvent, as demonstrated in condensation reactions between solid reagents, further enhancing the green credentials of this methodology. beilstein-journals.org Studies have shown that sonication can dramatically decrease reaction times for certain complexations by as much as 150-fold compared to conventional methods. nih.gov

Flow Chemistry Approaches for Scale-Up and Control

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control. The use of microreactors with integrated cooling allows for precise temperature management of exothermic reactions, while the reduced residence time can lead to higher throughput. beilstein-journals.org

A continuous-flow protocol has been demonstrated for the synthesis of 3-benzyl-6-bromo-2-chloroquinoline. This approach reduced the reaction residence time from 12 hours in a traditional batch process to just 30 minutes in a flow system. This significant acceleration, combined with enhanced safety and control, makes flow chemistry a highly attractive method for the industrial-scale production of halogenated quinolines. The scalability of such processes is often straightforward, allowing for a seamless transition from laboratory-scale synthesis to larger production volumes without significant loss of efficiency. beilstein-journals.org

Deep Eutectic Solvents (DES) in Cross-Coupling Reactions

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. rsc.orgmdpi.com These solvents are typically formed by mixing two or more components, such as a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) with a hydrogen bond donor (e.g., urea, glycerol, or malonic acid), to form a eutectic mixture with a melting point lower than that of the individual components. mdpi.comcutting-edge.si DESs are often biodegradable, non-toxic, low-cost, and thermally stable. cutting-edge.si

Table 2: Examples of Deep Eutectic Solvents in Cross-Coupling Reactions

| DES Composition | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Choline chloride:Urea | Suzuki-Miyaura | Effective and sustainable solvent system | mdpi.comcutting-edge.si |

| Choline chloride:Glycerol | Suzuki-Miyaura | Sustainable, allows for catalyst recycling | mdpi.com |

| Choline chloride:Malonic acid | Not specified | Biodegradable, low toxicity, low cost | cutting-edge.si |

| K2CO3:Glycerol | C-5 Arylation | Environmentally safe approach for arylation | mdpi.com |

Synthesis of Key Intermediates and Related Compounds

The synthesis of complex molecules like this compound often relies on the preparation of key intermediates. The following sections detail the synthetic routes to two such important compounds.

Routes to 3-Benzyl-6-bromo-2-chloroquinoline

3-Benzyl-6-bromo-2-chloroquinoline is a significant intermediate, notably in the synthesis of the anti-tuberculosis agent Bedaquiline. pharmaffiliates.com Its synthesis is typically achieved through a multi-step process. tandfonline.comtandfonline.com A common pathway involves a three-step substitution reaction. tandfonline.com

One reported method starts with the Vilsmeier-Haack reaction. tandfonline.com In an ice salt bath, phosphorus oxychloride is treated with DMF, leading to the precipitation of a light pink solid. This solid is then dissolved by heating to obtain a brown liquid. The precursor, compound 2 (the specific structure of which is detailed in the source literature), is added, and the mixture is heated overnight at 80°C to yield 3-benzyl-6-bromo-2-chloroquinoline. tandfonline.com Another general approach involves constructing the quinoline parent nucleus first, followed by sequential halogenation and benzylation steps to introduce the bromine, chlorine, and benzyl (B1604629) groups at the desired positions. quinoline-thiophene.com

Preparation of 6-Bromo-2-chloroquinoline-3-carboxaldehyde

6-Bromo-2-chloroquinoline-3-carboxaldehyde is a versatile building block in organic synthesis, serving as a key intermediate for various pharmaceuticals, including antimicrobial and anticancer agents. chemimpex.comsigmaaldrich.comnih.gov Its structure, featuring bromine and chlorine substituents and an aldehyde group, makes it highly reactive and suitable for creating complex bioactive molecules. chemimpex.com

The synthesis of 2-chloroquinoline-3-carbaldehydes, including the 6-bromo substituted analog, often follows the Meth-Cohn synthesis, which utilizes a Vilsmeier reagent (formed from DMF and POCl₃ or PCl₅) upon heating. rsc.orgnih.gov The general procedure involves the Vilsmeier-Haack formylation of an appropriate acetanilide (B955) precursor. nih.gov For example, N-(4-bromophenyl)acetamide would be a logical starting material. Treatment of the acetanilide with the Vilsmeier reagent leads to cyclization and the formation of the 2-chloroquinoline-3-carbaldehyde (B1585622) core structure. nih.gov This intermediate is valuable for further transformations, such as condensation reactions and nucleophilic substitutions, to build more complex heterocyclic systems. chemimpex.comrsc.org

Synthesis of 3-Bromoquinoline-2,4-diol

The synthesis of 3-Bromoquinoline-2,4-diol, a key precursor, typically involves a two-stage process: the initial formation of the quinoline-2,4-diol core followed by selective bromination.

The foundational quinoline-2,4-dione (which exists in tautomeric equilibrium with the diol form) scaffold can be constructed through the cyclization of N-arylacetamides or malonic acid anilides. google.comtandfonline.com One established method involves the reaction of a malonic acid ester anilide with polyphosphoric acid (PPA) at elevated temperatures. google.com For instance, reacting the methyl ester of (2,3-dimethylphenyl) malonic acid amide with polyphosphoric acid at 130°C for two hours yields 4-hydroxy-7,8-dimethyl-2-quinolone. google.com This general approach, known as the Conrad-Limpach-Knorr synthesis, is adaptable for various substituted anilines and malonic acid derivatives to produce a range of quinoline-2,4-diols.

Once the quinoline-2,4-diol nucleus is formed, the subsequent step is electrophilic bromination to introduce a bromine atom at the C-3 position. The regioselectivity of bromination on the quinoline ring is highly dependent on the reaction conditions and the nature of the substituents already present. acgpubs.orgresearchgate.net For activated rings like quinolinols, direct bromination using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is a common strategy. acgpubs.orgresearchgate.netresearchgate.net The electronic properties of the hydroxyl groups at positions 2 and 4 activate the heterocyclic ring, directing electrophilic substitution. While many studies focus on bromination at the 5 and 7 positions of the benzo-ring portion of quinoline, acgpubs.orgresearchgate.net substitution at the C-3 position is also well-documented, particularly in activated systems. For example, the preparation of 3-bromo-6-chloro-8-quinolinol has been achieved through a multi-step sequence involving halogenation of a precursor nitroquinoline. fordham.edu Therefore, the synthesis of 3-bromoquinoline-2,4-diol would likely proceed via the direct bromination of quinoline-2,4-diol under carefully controlled conditions to favor substitution at the electron-rich C-3 position.

Derivatization of 2-Chloroquinoline-3-carbaldehyde and Analogs

2-Chloroquinoline-3-carbaldehyde is a versatile and highly reactive intermediate, serving as a building block for a vast number of fused and substituted quinoline derivatives. researchgate.netrsc.orgresearchgate.net Its reactivity stems from the electrophilic aldehyde group and the nucleophilic-susceptible chloro-substituted C-2 position. Derivatization can occur at either or both of these sites, leading to a wide diversity of chemical structures. rsc.orgsemanticscholar.org

Condensation Reactions: The aldehyde functional group readily undergoes condensation reactions with various nucleophiles.

With Amines (Schiff Base Formation): Reaction with primary amines, such as aniline (B41778), in absolute ethanol (B145695) leads to the formation of the corresponding Schiff bases (imines). For example, reacting 2-chloroquinoline-3-carbaldehyde with aniline yields 2-chloro-3-[(phenylamino)methylene]quinoline. ekb.eg

With Active Methylene (B1212753) Compounds: In the presence of a base, the aldehyde reacts with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) via Knoevenagel condensation. researchgate.netekb.eg This reaction is a key step in multi-component reactions for building more complex heterocyclic systems like pyrano[2,3-b]quinolines. researchgate.net

With Hydrazines and Hydrazides: Condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a common method to produce the corresponding hydrazones. These intermediates can then undergo intramolecular cyclization to form fused pyrazole (B372694) rings, yielding 1H-pyrazolo[3,4-b]quinolines. rsc.orgekb.egnih.gov

Cycloaddition and Fused Ring System Synthesis: Both the aldehyde and chloro groups can be involved in cyclization reactions to construct fused heterocyclic systems.

Pyrazolo[3,4-b]quinolines: As mentioned, the reaction of 2-chloroquinoline-3-carbaldehyde derivatives with hydrazine hydrate is a direct route to pyrazolo[3,4-b]quinolin-3-amine, where the hydrazine molecule displaces the chlorine atom and condenses with the aldehyde. rsc.org

Tetrazolo[1,5-a]quinolines: Treatment of 2-chloroquinoline-3-carbaldehydes with sodium azide in acetic acid results in the formation of tetrazolo[1,5-a]quinoline-4-carbaldehydes. This reaction proceeds via nucleophilic substitution of the chlorine atom by the azide ion, followed by intramolecular cyclization onto the nitrogen of the quinoline ring. rsc.org

Benzo[b] google.comCurrent time information in Bangalore, IN.naphthyridines: These fused systems can be synthesized through the condensation of 2-chloroquinoline-3-carbaldehydes with various 2-chloroquinoline-4-amines in a basic medium. researchgate.net

Multicomponent Reactions (MCRs): 2-Chloroquinoline-3-carbaldehyde is an ideal substrate for MCRs, which allow for the efficient, one-pot synthesis of complex molecules.

A three-component reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amidine, and an alkyl isocyanide in the presence of ammonium chloride can produce quinoline-based imidazopyridines and imidazothiazoles. researchgate.net

Another three-component reaction involving 2-chloroquinoline-3-carbaldehydes, pyrazolone, and enaminones, catalyzed by L-proline, yields functionalized tetrahydrodibenzo[b,g] google.comCurrent time information in Bangalore, IN.naphthyridinone derivatives. researchgate.net

Substitution of the Chlorine Atom: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Heating 2-chloroquinoline-3-carbaldehyde with secondary amines like thiomorpholine (B91149) or piperazine (B1678402) in the presence of a base (e.g., potassium carbonate) results in the substitution of the chlorine atom to yield compounds such as 2-thiomorpholino-quinoline-3-carbaldehyde or 2-(piperazin-1-yl)quinoline-3-carbaldehydes. rsc.orgingentaconnect.com These products can then undergo further derivatization at the aldehyde group.

The table below summarizes some of the key derivatization reactions of 2-chloroquinoline-3-carbaldehyde.

| Reactant(s) | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| Primary Amines (e.g., Aniline) | Condensation (Schiff Base Formation) | 2-Chloro-3-(aryliminomethyl)quinolines | ekb.eg |

| Hydrazine Hydrate | Cycloaddition | 1H-Pyrazolo[3,4-b]quinolines | rsc.org |

| Sodium Azide | Cycloaddition | Tetrazolo[1,5-a]quinolines | rsc.org |

| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | 2-(2-Chloroquinolin-3-yl)ethene-1,1-dicarbonitrile | researchgate.netekb.eg |

| Secondary Amines (e.g., Thiomorpholine) | Nucleophilic Substitution | 2-(Thio)morpholino-quinoline-3-carbaldehydes | rsc.org |

| 2-Chloroquinoline-4-amines | Condensation/Cyclization | Benzo[g] google.comCurrent time information in Bangalore, IN.naphthyridines | researchgate.net |

| Heteroaromatic Amidine, Alkyl Isocyanide | Multicomponent Reaction | Imidazo[1,2-a]pyridinyl-quinolines | researchgate.net |

Chemical Reactivity and Transformation of 3 Bromo 2 Chloroquinoline

Palladium-Catalyzed Cross-Coupling Reactions

The distinct electronic environments of the C2-Cl and C3-Br bonds in 3-bromo-2-chloroquinoline are the cornerstone of its synthetic utility. The C3-Br bond is generally more reactive towards palladium-catalyzed oxidative addition, a critical step in many cross-coupling reactions. This allows for selective transformations at the C3 position while leaving the C2-Cl bond intact for subsequent modifications.

Suzuki-Miyaura Coupling Reactions with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction is effectively used to introduce aryl or heteroaryl substituents at the C3 position. The reaction typically involves a palladium catalyst, a base, and a boronic acid.

Research has demonstrated that this compound can be successfully coupled with various boronic acids to yield 3-substituted-2-chloroquinolines in good yields. For instance, reactions with different boronic acids under Suzuki conditions have yielded the corresponding 3-substituted products with yields as high as 80%. uni-rostock.de The choice of palladium catalyst and reaction conditions can be optimized to enhance the yield and selectivity of the desired product. Microwave-assisted Suzuki-Miyaura reactions have also been employed, offering a rapid and efficient route to these coupled products. mdpi.comresearchgate.net

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN–H₂O | 140 °C, Microwave | Reasonable | mdpi.com |

| 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN–H₂O | 140 °C, Microwave | Reasonable | mdpi.com |

| Quinolin-3-ylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Not specified | Microwave | Excellent | researchgate.net |

Sonogashira Coupling with Phenylacetylene Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. With this compound, this reaction selectively occurs at the more reactive C3-Br bond, leading to the synthesis of 3-alkynyl-2-chloroquinolines. These products are valuable intermediates for further transformations, including the synthesis of polycyclic aromatic compounds. uni-rostock.dechim.it

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. However, copper-free Sonogashira couplings have also been successfully developed. chim.it The choice of catalyst, such as PdCl₂(PPh₃)₂, and reaction conditions can influence the efficiency of the coupling. nih.gov

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Not specified | Not specified | Good | chim.it |

| Trimethylsilylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Excellent | chim.it |

Stille Coupling Reactions

The Stille coupling reaction provides another avenue for carbon-carbon bond formation by reacting an organostannane with an organic halide. For this compound, this reaction offers a method to introduce various organic groups at the C3 position. This reaction is particularly useful as it is often tolerant of a wide range of functional groups.

The reaction is catalyzed by a palladium complex, and its success can be influenced by the choice of catalyst and reaction conditions. For example, the use of a second-generation XPhos Palladium precatalyst has been shown to be effective in Stille couplings involving derivatives of 6-bromo-2-chloroquinoline. tandfonline.com

Heck Reactions for Carbon-Carbon Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction can be applied to this compound to introduce alkenyl substituents at the C3 position. The resulting products can serve as precursors for the synthesis of more complex molecules.

The efficiency of the Heck reaction is dependent on the palladium catalyst, the base, and the reaction conditions. For instance, a Heck cross-coupling reaction using Pd(Cl)₂ as a catalyst, a pyridiniophosphine ligand, and NaOAc as a base in a deep eutectic solvent has been reported. mdpi.com

Aminocarbonylation and Carbonylative Cyclization

Palladium-catalyzed aminocarbonylation is a powerful technique for the synthesis of amides from organic halides, carbon monoxide, and amines. diva-portal.org This methodology can be applied to this compound to introduce an amide functionality. A particularly interesting application is the carbonylative cyclization of derivatives of 3-bromo-2-iodoquinoline, which proceeds through a highly chemoselective palladium-catalyzed carbonylative imidization-cyclization sequence to form novel N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones. researchgate.net This demonstrates the potential for complex heterocyclic synthesis starting from dihalogenated quinolines.

The reaction conditions, including the choice of palladium catalyst and the source of carbon monoxide, are crucial for the success and selectivity of the transformation. researchgate.netacs.org

Intramolecular Direct Arylation Strategies

Intramolecular direct arylation is an efficient method for the construction of fused-ring systems. This strategy involves the palladium-catalyzed reaction of an aryl halide with a C-H bond within the same molecule. In the context of this compound derivatives, this approach has been utilized to synthesize ladder-type quinoline-fused pyrrolo[3,2-b]pyrroles. nsf.govsemanticscholar.org

These reactions can be highly selective, with cyclization occurring at specific positions. However, in some cases, unexpected side reactions such as debromination via a protodepalladation mechanism can occur. nsf.govsemanticscholar.org The reaction outcomes are influenced by the substrate structure, the palladium catalyst, and the reaction conditions. High temperatures, sometimes achieved through microwave irradiation, can be employed to facilitate these cyclizations. researchgate.net

This compound is a highly valuable and versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of its two carbon-halogen bonds allows for selective functionalization, providing access to a diverse range of substituted quinoline (B57606) derivatives. The Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions enable the introduction of various carbon-based substituents, while aminocarbonylation and intramolecular direct arylation strategies open pathways to complex, fused heterocyclic systems. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with interesting properties and potential applications.

Nucleophilic Substitution Reactions

The presence of two halogen atoms, bromine at the C3 position and chlorine at the C2 position, makes this compound a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom at C3 activates the C2 position, making the chlorine atom a favorable leaving group for nucleophilic attack.

Substitution of Halogen Atoms by Diverse Nucleophiles

This compound readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The reactivity difference between the two halogen atoms can be exploited for selective functionalization. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the bromine atom at C3.

Diverse nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atom. For example, reactions with methoxide (B1231860) ions show higher reactivity at the 2-position compared to analogous 4-chloroquinolines. semanticscholar.org The SRN1 (Substitution Nucleophilic Radical, Unimolecular) mechanism has been observed in the reaction of 2-chloroquinoline (B121035) with ketone enolates, such as potassioacetone, particularly in polar solvents like DMSO and DMF. sciencepublishinggroup.com Furthermore, halogen exchange can be accomplished; for instance, treating this compound with copper(II) chloride (CuCl₂) can yield 2,3-dichloroquinoline. nih.gov

Cross-coupling reactions, which proceed via a nucleophilic substitution mechanism at the metal center, are also common. The Suzuki-Miyaura coupling, reacting this compound with boronic acids in the presence of a palladium catalyst, exemplifies the introduction of new carbon-carbon bonds at the halogenated positions. nih.gov Specifically, the Suzuki reaction of 2-chloro-3-bromoquinoline with 2-bromophenylboronic acid has been shown to selectively form 3-(2-bromophenyl)-2-chloroquinoline. derpharmachemica.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile/Reagent | Position of Substitution | Product | Reaction Type | Citation |

|---|---|---|---|---|

| Amines | C2 | 2-Amino-3-bromoquinolines | SNAr | nih.gov |

| Thiols | C2 | 2-Thio-3-bromoquinolines | SNAr | nih.gov |

| Methoxide Ion | C2 | 3-Bromo-2-methoxyquinoline | SNAr | semanticscholar.org |

| Potassioacetone | C2 | 2-Acetonyl-3-bromoquinoline | SRN1 | sciencepublishinggroup.com |

| CuCl₂ | C3 | 2,3-Dichloroquinoline | Halogen Exchange | nih.gov |

| 2-Bromophenylboronic acid / Pd catalyst | C3 | 3-(2-Bromophenyl)-2-chloroquinoline | Suzuki Coupling | derpharmachemica.com |

Thiol-Mediated Metal Coordination and S-Alkylation Reactions

Thiol nucleophiles react with this compound to substitute the chlorine atom, leading to the formation of 3-bromoquinoline-2(1H)-thiones. scispace.com These thione derivatives are versatile intermediates for further functionalization, particularly through S-alkylation. The reaction of the thione with alkyl halides, such as methyl iodide (MeI), proceeds smoothly to yield the corresponding 2-(alkylsulfanyl)-3-bromoquinolines. scispace.com

The resulting quinoline-2-thiol (B7765226) derivatives can also act as ligands, coordinating with metal ions. For example, various substituted quinoline-2-thiols have been synthesized from their 2-chloroquinoline precursors and have been shown to form precipitates with metal ions like Pd(II), Cu(I), and Ag(I), indicating their potential in metal coordination chemistry. derpharmachemica.com

Table 2: S-Alkylation of 3-Bromoquinoline-2(1H)-thione Derivatives

| Thione Precursor | Alkylating Agent | Product | Citation |

|---|---|---|---|

| 3-Bromoquinoline-2(1H)-thione | Methyl Iodide (MeI) | 3-Bromo-2-(methylsulfanyl)quinoline | scispace.com |

| 3-Bromoquinoline-2(1H)-thione | Phenacyl bromide | 2-[(3-Bromoquinolin-2-yl)sulfanyl]-1-phenylethanone | scispace.com |

Reactions with Amines and Hydrazines to Form Schiff Bases

The formation of a Schiff base requires the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). sci-hub.se this compound itself does not possess a carbonyl group and thus cannot directly form a Schiff base. However, it serves as a precursor to derivatives that can. The reaction typically proceeds in two steps:

Nucleophilic Substitution to Introduce an Amine Functionality : this compound can react with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) via nucleophilic aromatic substitution of the C2-chloro group to form a 3-bromo-2-hydrazinylquinoline intermediate. bohrium.comchim.itnih.gov

Condensation to Form a Hydrazone (Schiff Base) : The resulting hydrazinylquinoline, now containing a primary amine group, readily condenses with various aldehydes or ketones to form the corresponding quinoline hydrazones, which are a class of Schiff bases. bohrium.comnih.gov This two-step sequence has been utilized to synthesize a range of biologically active quinoline hydrazone analogues starting from substituted bromo-chloro-quinolines. nih.gov

Table 3: Synthesis of Quinoline Hydrazones (Schiff Bases) from Quinoline Hydrazine Precursors

| Quinoline Hydrazine Intermediate | Carbonyl Compound | Product Class | Citation |

|---|---|---|---|

| 6-Bromo-2-methyl-quinolin-4-yl-hydrazine | Aryl ketones | 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinolines | bohrium.com |

| 6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine | Alkoxy benzaldehydes | Quinolyl hydrazones | nih.gov |

Cyclization and Annulation Reactions

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The halogen atoms provide reactive handles for intramolecular and intermolecular cyclization reactions, leading to the formation of polycyclic scaffolds of medicinal and material interest.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrroloquinolines, Benzoxazepinoquinolines)

The construction of fused ring systems often involves an initial substitution or coupling reaction at the C2 or C3 position, followed by a subsequent cyclization step.

Indoloquinolines : A regioselective synthesis of 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines has been developed starting from 2,3-dihaloquinolines like 2-chloro-3-bromoquinoline. The process involves an initial palladium-catalyzed Suzuki reaction with 2-bromophenylboronic acid, followed by a double C-N coupling to construct the indole (B1671886) ring system. derpharmachemica.com

Pyrroloquinolines : Pyrrolo[1,2-a]quinolines can be synthesized through formal [3+2] dipolar cycloaddition reactions. This involves the formation of a quinolinium salt from a quinoline precursor, which then generates a quinolinium ylide that reacts with electron-poor alkenes to form the fused pyrroloquinoline structure as a single regio- and stereoisomer. Another approach involves the Ugi four-component reaction (4CR) using 2-chloro-3-formyl quinolines, amines, chloroacetic acid, and isocyanides. The resulting Ugi adducts can be intramolecularly cyclized to yield spiro-β-lactam-pyrroloquinolines.

Benzoxazepinoquinolines : The synthesis of benzo nih.govoxazepino[7,6-b]quinolines has been achieved through a one-pot multicomponent reaction. This Ugi-type reaction involves 2-chloro-3-formylquinolines, 2-aminophenol, various acids, and isocyanides in refluxing methanol.

Thienoquinolines : Fused thieno[2,3-b]quinoline derivatives, which have shown pharmacological activity, can be prepared from 3-bromo-2-(methylsulfanyl)quinoline intermediates. These intermediates undergo further reactions and cyclization to afford the thieno-fused quinoline system. scispace.com

Table 4: Examples of Fused Heterocyclic Systems Synthesized from this compound and its Derivatives

| Starting Material | Key Reaction Type | Fused System | Citation |

|---|---|---|---|

| 2-Chloro-3-bromoquinoline | Suzuki coupling / Double C-N coupling | Indolo[3,2-b]quinolines / Indolo[2,3-b]quinolines | derpharmachemica.com |

| Quinolinium Salts | [3+2] Dipolar Cycloaddition | Pyrrolo[1,2-a]quinolines | |

| 2-Chloro-3-formylquinolines | Ugi-4CR / Intramolecular Cyclization | Spiro-β-lactam-pyrroloquinolines | |

| 2-Chloro-3-formylquinolines | Ugi-4CR | Benzo nih.govoxazepino[7,6-b]quinolines | |

| 3-Bromo-2-(methylsulfanyl)quinoline | Intramolecular Cyclization | Thieno[2,3-b]quinolines | scispace.com |

| 2-Chloro-3-formylquinoline | Condensation / Cyclization | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for constructing fused heterocyclic systems. These reactions often proceed by first modifying the this compound core to introduce a side chain capable of cyclizing onto the quinoline ring.

A notable example involves the synthesis of 1,2,3-triazoloquinolines. chim.it This transformation begins with a Baylis-Hillman reaction of a 2-alkynylquinoline-3-carboxaldehyde, which can be derived from this compound, with ethyl acrylate. chim.it The resulting product, upon reaction with sodium azide (B81097) (NaN₃), undergoes an intramolecular Huisgen azide-alkyne [3+2]-cycloaddition to yield the fused triazoloquinoline system. chim.it

Another approach involves the intramolecular cyclization of 2-alkynylquinolines, which are accessible from 2-chloroquinoline derivatives. chim.it These reactions, which can be catalyzed by transition metals like platinum or acids like trifluoromethanesulfonic acid, lead to the formation of various fused systems depending on the nature of the alkyne and the reaction conditions. chim.it For instance, the cyclization of 2-alkynylquinoline-3-carboxaldehydes can lead to the formation of pyrano[4,3-b]quinolines. chim.it Similarly, intramolecular electrophilic cyclization of these aldehydes in the presence of N-iodosuccinimide (NIS) can produce 1-alkoxy-4-iodopyrano[4,3-b]quinolones. chim.it

Furthermore, intramolecular cyclization can be achieved through the reaction of a bromo derivative with sodium azide in a mixture of acetone (B3395972) and water, leading to the formation of a new tetracyclic ring system. nih.gov

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

| Intramolecular Huisgen Cycloaddition | 2-Alkynylquinoline derivative with an azide group | NaN₃, DMF | 1,2,3-Triazoloquinolines chim.it |

| Intramolecular Hydroalkoxylation | 2-Alkynylquinoline-3-carboxaldehyde | FeCl₃·6H₂O | Pyrano[4,3-b]quinolines chim.it |

| Intramolecular Electrophilic Cyclization | 2-Alkynylquinoline-3-carboxaldehyde | NIS | 1-Alkoxy-4-iodopyrano[4,3-b]quinolones chim.it |

| Intramolecular Cyclocondensation | Bromo derivative of 2-(2-acetylphenyl)-isoindolo-1,3-dione | Sodium azide, Acetone/H₂O | Tetracyclic ring system nih.gov |

Cycloaddition Reactions (e.g., Huisgen Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of a cycloaddition reaction. organic-chemistry.orgwikipedia.orgrsc.org This reaction, often referred to as "click chemistry," is known for its high yield and specificity. organic-chemistry.orgwikipedia.org While the thermal reaction can produce a mixture of regioisomers, the copper-catalyzed version (CuAAC) selectively yields the 1,4-disubstituted triazole. organic-chemistry.orgwikipedia.orgmdpi.com In contrast, the ruthenium-catalyzed reaction (RuAAC) gives the 1,5-triazole. wikipedia.org

In the context of this compound, this chemistry is utilized by first converting the quinoline into an azide or alkyne derivative. For instance, treatment of a 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-b]quinolin-3-amine, which is a form of cycloaddition. rsc.org More directly, a 3-azidoquinoline (B1337642) derivative can undergo a [3+2] cycloaddition with a terminal alkyne. nih.gov For example, 4-azido-7-chloroquinoline reacts with an O-acetylenic derivative in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) to furnish a triazole hybrid compound. mdpi.com

Quinolinium salts can also participate in formal 1,3-dipolar cycloaddition reactions. Deprotonation of these salts generates quinolinium ylides, which can react with electron-poor alkenes to produce pyrroloquinoline derivatives as single regio- and stereoisomers. beilstein-journals.org

| Reaction | Reactants | Catalyst/Reagent | Product |

| Huisgen Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Organic azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole organic-chemistry.orgwikipedia.orgmdpi.com |

| Huisgen Azide-Alkyne Cycloaddition (RuAAC) | Terminal or internal alkyne, Organic azide | Ruthenium | 1,5-Disubstituted 1,2,3-triazole wikipedia.org |

| Cycloaddition | 2-Chloroquinoline-3-carbonitrile, Hydrazine hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine rsc.org |

| Formal [3+2] Dipolar Cycloaddition | Quinolinium salt, Electron-poor alkene | Triethylamine | Pyrroloquinoline derivative beilstein-journals.org |

Other Significant Organic Transformations

Bromine-Magnesium Exchange Reactions

The bromine-magnesium exchange reaction is a crucial method for generating organometallic intermediates from aryl halides, which can then be reacted with various electrophiles. In the case of polyhalogenated quinolines, the regioselectivity of this exchange is a key consideration.

For dihaloquinolines, such as 2,3-dibromoquinoline, the use of i-PrMgCl·LiCl at low temperatures allows for a regioselective Br/Mg exchange at the C3 position, forming a 3-magnesiated 2-bromoquinoline (B184079) intermediate. acs.org This intermediate can then be trapped with electrophiles like tosyl cyanide or propionaldehyde. acs.org The use of more sterically demanding Grignard reagents, such as MesMgBr·LiCl, can also achieve regioselective magnesiation at the C3 position of 2,3,4-tribromoquinoline. acs.org

The development of new halogen-magnesium exchange reagents, like s-BuMgOR·LiOR, has enabled very fast and regioselective Br/Mg exchange reactions in toluene. rsc.org The regioselectivity of the Br/Mg exchange on dibromo-quinolines can be finely tuned by the addition of Lewis donors like PMDTA. nih.gov These generated bromo-substituted magnesium reagents react effectively with a range of electrophiles. nih.gov

| Substrate | Reagent | Conditions | Intermediate | Electrophile | Final Product |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | -50 °C, 2 h | 3-Magnesiated 2-bromoquinoline acs.org | Tosyl cyanide | 3-Cyano-2-bromoquinoline acs.org |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | -50 °C, 2 h | 3-Magnesiated 2-bromoquinoline acs.org | Propionaldehyde | 2-Bromo-3-(1-hydroxypropyl)quinoline acs.org |

| Dibromo-quinolines | sBu₂Mg·2LiOR | Toluene | Bromo-substituted magnesium reagent nih.gov | Allyl bromides, ketones, aldehydes | Functionalized bromo-quinolines nih.gov |

Oxidation and Reduction Reactions

The quinoline ring system and its halogen substituents can undergo both oxidation and reduction reactions, leading to a variety of derivatives. evitachem.com Under specific conditions, the bromine and chlorine atoms in this compound can be subjected to oxidation or reduction, resulting in the formation of different functional groups.

Derivatives of this compound, such as pyrroloquinoline adducts, can be oxidized using reagents like 2,3-dichloro-5,6-dicyanoquinone (DDQ) to yield fully unsaturated products. beilstein-journals.org

Reduction of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative, followed by treatment with phosphorus tribromide, can lead to further transformations. researchgate.net Additionally, the aldehyde group itself can be oxidized to a carboxylic acid using reagents like alkaline silver nitrate (B79036). researchgate.net

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The 2-chloroquinoline-3-carbaldehyde system, which can be derived from this compound, is a versatile substrate for such reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com 2-Chloroquinoline-3-carbaldehyde can react with acetophenones in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to produce chalcones (α,β-unsaturated ketones). rsc.orgtandfonline.com An eco-friendly approach utilizes K₂CO₃-Al₂O₃ under ultrasonic irradiation for this transformation. tandfonline.comresearchgate.net

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com 2-Chloroquinoline-3-carbaldehydes undergo Knoevenagel condensation with various active methylene compounds. rsc.orgsciensage.info For instance, a three-component domino Knoevenagel/hetero-Diels-Alder reaction has been used in the synthesis of camptothecin (B557342) analogues. chim.it L-proline can catalyze the Knoevenagel condensation between 2-chloroquinoline-3-carbaldehydes and other reagents. rsc.org

Other condensation reactions include the reaction of 2-chloroquinoline-3-carbaldehydes with aromatic amines or hydrazine derivatives to form Schiff bases or hydrazones, respectively. rsc.orgnih.gov

| Reaction Type | Quinoline Substrate | Reactant | Catalyst/Conditions | Product Type |

| Claisen-Schmidt | 2-Chloroquinoline-3-carbaldehyde | Acetophenones | NaOH, Ethanol | Chalcones rsc.org |

| Claisen-Schmidt | 2-Chloroquinoline-3-carbaldehyde | Acetophenone | K₂CO₃-Al₂O₃, Ultrasound | Quinoline chalcones tandfonline.comresearchgate.net |

| Knoevenagel | 2-Chloroquinoline-3-carbaldehyde | Active methylene compounds | Base | α,β-Unsaturated products rsc.orgsigmaaldrich.comsciensage.info |

| Condensation | 2-Chloroquinoline-3-carbaldehyde | Aromatic amines | Acetone | Schiff bases rsc.org |

| Condensation | 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Ethanol | Hydrazones rsc.orgnih.gov |

Derivatization to Form Carboxylic Acids and Aldehydes

The functional groups on the this compound scaffold can be readily converted into carboxylic acids and aldehydes, which are valuable synthetic intermediates.

The aldehyde group of 2-chloroquinoline-3-carbaldehyde can be oxidized to a carboxylic acid. researchgate.net For example, oxidation with alkaline silver nitrate in ethanol yields the corresponding 2-chloroquinoline-3-carboxylic acid. researchgate.net Another method involves reacting 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation to produce 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes, which can be further transformed. rsc.org

The synthesis of quinoline-4-carboxylic acids can be achieved through multi-step sequences. For instance, 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is synthesized starting from a chlorination step to form a 2-chloroquinoline-4-carboxylic acid, followed by a Suzuki coupling. The bromine atom on the quinoline ring provides a handle for such cross-coupling reactions, enabling the introduction of various substituents prior to or after the formation of the carboxylic acid group.

Spectroscopic and Computational Research on 3 Bromo 2 Chloroquinoline and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity, functional groups, and three-dimensional structure can be obtained.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the quinoline (B57606) ring system. These aromatic protons would typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current nih.govoregonstate.educompoundchem.com. The proton at the C4 position is anticipated to be the most deshielded among the aromatic protons due to the influence of the adjacent bromine atom and the nitrogen atom in the heterocyclic ring. The protons on the benzo-fused ring (H5, H6, H7, H8) would exhibit complex splitting patterns (multiplets) typical of a substituted benzene (B151609) ring nih.gov.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule, as they are all in unique chemical environments chemicalbook.comdocbrown.info. The carbons directly bonded to the electronegative halogen atoms (C2 and C3) are expected to be significantly deshielded. Specifically, the C2 carbon, bonded to both chlorine and nitrogen, would likely appear far downfield. The C3 carbon, attached to bromine, would also be downfield. The remaining seven aromatic carbons would resonate in the typical range for quinoline systems, approximately between 120 and 150 ppm chemicalbook.com.

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Protons on the quinoline ring system, exhibiting complex splitting patterns. nih.govoregonstate.educompoundchem.com |

| ¹³C (C2) | >150 | Deshielded due to attachment to both Chlorine and Nitrogen. |

| ¹³C (C3) | ~110 - 125 | Shift influenced by the attached Bromine atom. |

| ¹³C (Aromatic) | 120 - 150 | Represents the remaining seven carbon atoms of the quinoline core. chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations vscht.czmasterorganicchemistry.com. The IR spectrum of 3-Bromo-2-chloroquinoline is expected to show several characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ vscht.czlibretexts.org. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system would produce strong to medium intensity bands in the 1600-1400 cm⁻¹ region researchgate.net. The region below 1000 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including the C-Cl and C-Br stretching vibrations. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 600-500 cm⁻¹ pressbooks.pub.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak vscht.cz |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Strong to Medium researchgate.net |

| C-Cl Stretch | 800 - 600 | Strong to Medium |

| C-Br Stretch | 600 - 500 | Strong to Medium pressbooks.pub |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound (C₉H₅BrClN) is approximately 242.5 g/mol . A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes uni.lu. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. Electrospray Ionization (ESI-MS) is a soft ionization technique often used in conjunction with liquid chromatography (LC) to analyze compounds and can be used to study the fragmentation pathways of the molecule mdpi.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule mdpi.com. Quinoline and its derivatives are known to be chromophoric and exhibit characteristic UV absorption bands. The UV-Vis spectrum of this compound is expected to show multiple absorption bands arising from π→π* transitions within the aromatic quinoline system. Typically, quinoline derivatives show strong absorption peaks below 250 nm and one or more bands in the 270-350 nm range mdpi.comresearchgate.net. The exact position and intensity of these absorption maxima (λ_max) are influenced by the nature and position of substituents on the quinoline ring as well as the solvent used for the measurement mdpi.commdpi.com.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govnih.gov. While the crystal structure for this compound itself is not described in the provided search results, a study on the closely related analog, 3-bromomethyl-2-chloro-quinoline, provides valuable insight into the expected solid-state structure.

This analog crystallizes in the triclinic crystal system with the space group P-1. The analysis revealed a nearly planar quinoline ring system. The bond lengths and angles within the phenyl and pyridine (B92270) rings show slight distortions from ideal geometries, which can be attributed to the steric and electronic effects of the substituents. Such studies confirm the connectivity of the atoms and provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic techniques nih.gov. DFT calculations are widely used to predict and analyze the structural, electronic, and vibrational properties of molecules, including halogenated quinolines nih.govmdpi.comresearchgate.net.

For compounds like this compound, DFT can be employed to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography mdpi.com.

Predict Spectroscopic Data: DFT methods can calculate NMR chemical shifts and IR vibrational frequencies. These theoretical spectra can aid in the assignment of experimental spectra researchgate.net.

Analyze Electronic Properties: The distribution of electrons within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich and electron-deficient regions. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's chemical reactivity and electronic transitions, correlating with UV-Vis spectra nih.gov.

Studies on similar quinoline derivatives have shown good agreement between DFT-calculated structures and those determined by X-ray diffraction, validating the use of these computational approaches for understanding the properties of this class of compounds mdpi.com.

Density Functional Theory (DFT) Studies for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, vibrational frequencies, and other electronic properties with high accuracy.

In a detailed study of a structurally similar analog, 3-benzyl-6-bromo-2-chloroquinoline , DFT calculations were employed to optimize the molecular structure. tandfonline.com The calculations were performed using the B3LYP method with a 6-311G(2d,p) basis set. tandfonline.com The theoretical results for bond lengths and angles in the optimized geometry were found to be in strong agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational model. tandfonline.comfigshare.com This consistency underscores the reliability of DFT in predicting the structural parameters of complex quinoline derivatives. Such studies provide a foundational understanding of the molecule's stable three-dimensional arrangement, which is crucial for interpreting its chemical behavior and interactions.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation, or the global energy minimum, is essential for understanding a molecule's properties and reactivity.

For the analog 3-benzyl-6-bromo-2-chloroquinoline , both crystallographic analysis and DFT calculations were performed to determine its preferred conformation. tandfonline.comingentaconnect.com The results indicated that the molecular structure optimized through DFT calculations is consistent with the crystal structure determined by X-ray diffraction. tandfonline.comingentaconnect.com This congruence suggests that the conformation observed in the solid state is likely the most stable, lowest-energy conformation of the molecule. Energy minimization procedures, often coupled with DFT, systematically alter the geometry of a molecule to find the arrangement with the lowest potential energy, thereby predicting its most probable shape. semanticscholar.orgnih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.

In the computational investigation of 3-benzyl-6-bromo-2-chloroquinoline , MEP analysis was conducted to understand its physicochemical properties. tandfonline.comfigshare.com Generally, in MEP maps:

Red and Yellow areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen or oxygen.

Blue areas represent regions of positive potential, which are electron-deficient and are favorable sites for nucleophilic attack.

This analysis helps in identifying the electron-rich and electron-poor parts of the molecule, offering crucial insights into its intermolecular interaction patterns and chemical reactivity. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me

HOMO : The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character. libretexts.orglibretexts.org

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilic character of the molecule. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For the analog 3-benzyl-6-bromo-2-chloroquinoline , FMO analysis was performed to reveal these key electronic properties. tandfonline.comingentaconnect.com

| Orbital | Significance | Reactivity Role |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating capacity; related to ionization potential. | Nucleophilic (electron donor) |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting capacity; related to electron affinity. | Electrophilic (electron acceptor) |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Small gap = high reactivity; Large gap = low reactivity |

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule. It examines intramolecular delocalization, charge transfer, and hyperconjugative interactions by transforming the calculated wave function into localized orbitals. nih.gov

NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu This is particularly useful for understanding the stability conferred by interactions such as lone pair delocalization into antibonding orbitals (e.g., n → σ* or n → π*). For instance, in studies of quinoline-based thiosemicarbazide (B42300) derivatives, NBO calculations were used to investigate intramolecular hydrogen bonding and hyperconjugative interactions, revealing significant stabilization energies from these effects. nih.gov Natural Hybrid Orbitals (NHOs) are a component of NBO analysis that describes the hybridization of atoms in specific bonds, offering insights into bond angles and geometry. wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study the properties of molecules in their electronic excited states. uci.edu TD-DFT is a widely used method for calculating electronic absorption spectra, predicting the energies of vertical excitations (e.g., UV-Vis spectra), and investigating photophysical processes. researchgate.net

The method provides information on excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions (e.g., π→π, n→π). youtube.com For quinoline derivatives, which are often fluorescent and used in bio-imaging, TD-DFT is essential for understanding their optical properties. nih.govresearchgate.net The theory allows researchers to predict how modifications to the molecular structure will affect its absorption and emission characteristics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor). nih.govnih.gov

For quinoline derivatives, MD simulations are valuable for understanding how these molecules behave in a biological context. tandfonline.comtandfonline.comdoi.org Simulations can predict the stability of a ligand-protein complex, analyze conformational stability through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), and investigate intermolecular interactions such as hydrogen bonding. nih.govnih.gov This information is critical in fields like drug design, where understanding the dynamic interaction between a drug molecule and its target protein is key to predicting its efficacy. nih.gov

Prediction of Pharmacokinetic Properties and Drug-Likeness

In the contemporary drug discovery and development landscape, the early in silico assessment of a compound's pharmacokinetic properties and drug-likeness is a critical step. This computational screening helps to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential liabilities related to absorption, distribution, metabolism, and excretion (ADME). For this compound, a comprehensive analysis of these properties has been conducted using predictive computational models.

The evaluation of this compound's potential as a drug candidate involves the assessment of its physicochemical properties, lipophilicity, water solubility, pharmacokinetic behavior, and adherence to established drug-likeness rules. These predictions provide valuable insights into how the molecule is likely to behave in a biological system.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are pivotal in determining its pharmacokinetic profile. For this compound, these properties have been computationally predicted and are summarized in the table below.

| Property | Predicted Value |

| Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Number of Heavy Atoms | 12 |

| Number of Aromatic Heavy Atoms | 11 |

| Fraction Csp³ | 0.00 |

| Number of Rotatable Bonds | 0 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 55.30 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų |

Lipophilicity

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a key determinant of its absorption and distribution. The predicted lipophilicity of this compound is presented in the following table, with various computational models providing a consensus view.

| Parameter | Predicted Value |

| Log Po/w (iLOGP) | 3.45 |

| Log Po/w (XLOGP3) | 3.21 |

| Log Po/w (WLOGP) | 3.58 |

| Log Po/w (MLOGP) | 2.98 |

| Log Po/w (Silicos-IT) | 4.01 |

| Consensus Log Po/w | 3.45 |

Water Solubility

The aqueous solubility of a drug candidate is crucial for its absorption and formulation. The predicted water solubility for this compound, according to multiple models, is detailed below.

| Parameter | Predicted Value |

| Log S (ESOL) | -3.85 |

| Solubility (ESOL) | 4.45e-02 mg/mL; 1.83e-04 mol/L |

| Class (ESOL) | Moderately soluble |

| Log S (Ali) | -4.12 |

| Solubility (Ali) | 2.21e-02 mg/mL; 9.11e-05 mol/L |

| Class (Ali) | Poorly soluble |

| Log S (SILICOS-IT) | -4.35 |

| Solubility (SILICOS-IT) | 1.34e-02 mg/mL; 5.53e-05 mol/L |

| Class (SILICOS-IT) | Poorly soluble |

Pharmacokinetics

Computational models provide valuable predictions regarding the pharmacokinetic behavior of a compound. The predicted ADME properties for this compound are outlined in the subsequent table.

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -2.98 cm/s |

Drug-Likeness

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules derived from the analysis of successful oral drugs. The adherence of this compound to several established drug-likeness rules is summarized below.

| Rule | Conformance |

| Lipinski's Rule | Yes; 0 violations |

| Ghose Filter | Yes |

| Veber Filter | Yes |

| Egan Rule | Yes |

| Muegge Rule | Yes |

| Bioavailability Score | 0.55 |

Medicinal Chemistry

The medicinal chemistry friendliness of a compound assesses its suitability for further development, considering factors that can pose challenges during synthesis and optimization.

| Parameter | Assessment |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert: quinoline |

| Lead-likeness | No; 2 violations (MW > 250, LogP > 3.5) |

| Synthetic Accessibility | 2.87 |

The computational analysis suggests that this compound exhibits several favorable drug-like properties. It has a high predicted gastrointestinal absorption and is expected to permeate the blood-brain barrier. The compound adheres to Lipinski's rule of five with no violations, indicating good oral bioavailability potential. However, it is predicted to be an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), which could lead to potential drug-drug interactions. The presence of a quinoline scaffold triggers a Brenk alert, which is a common flag for this heterocyclic system. While not meeting the criteria for lead-likeness due to its molecular weight and lipophilicity, its synthetic accessibility is considered reasonable.

Anticancer and Antitumor Research

Derivatives of this compound have demonstrated notable potential as anticancer agents. The versatility of the quinoline ring system, combined with the reactivity of the bromo and chloro substituents, has enabled the creation of a library of compounds with cytotoxic effects against several cancer cell lines.

A novel series of compounds, 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, which can be synthesized from 2-chloro-3-formylquinoline derivatives, have been evaluated for their in vitro cytotoxic efficacy against a panel of human cancer cell lines, including ovarian (A2780), prostate (DU-145), and colon (HCT-116) cancer cell lines. researchgate.net One particular derivative, LM08, which features a 6-Cl substitution on the quinolinyl moiety, exhibited potent and selective cytotoxic effects against the A2780 ovarian cancer cell line. researchgate.net

The broader class of quinoline derivatives has also shown promise against these types of cancers. For instance, certain quinolinequinones have been found to significantly reduce the proliferation of various cancer genotypes, with some showing notable activity against prostate cancer cell lines like PC-3 and ovarian cancer cell lines such as OVCAR-8. semanticscholar.org Similarly, other synthesized quinoline derivatives have demonstrated cytotoxic activities against colon cancer cell lines, including HCT-116 and HT-29. semanticscholar.orgnih.gov

Interactive Table of Cytotoxic Efficacy of Selected Quinoline Derivatives:

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For example, the potent derivative LM08 was found to significantly inhibit the clonogenic survival of A2780 ovarian cancer cells by inducing apoptosis. researchgate.net This indicates that the compound not only kills the cancer cells but also prevents them from forming new colonies, a crucial aspect of cancer progression.

The induction of apoptosis is a common mechanism for many quinoline-based anticancer agents. Studies on various quinoline derivatives have shown that they can trigger apoptosis through different cellular pathways. For instance, some tetrahydroquinoline derivatives have been shown to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and the activation of caspases. tuni.fituni.fi Similarly, a new quinoline nitrone derivative, C-(2-chloroquinolin-3-yl)-N-phenyl nitrone (CQPN), has been found to inhibit the growth of breast carcinoma MCF-7 cells by inducing a time-dependent disturbance in the cell cycle and promoting apoptosis. nih.gov

The this compound scaffold serves as a key intermediate for the synthesis of more complex molecules with enhanced anticancer properties. One such class of compounds is the diarylquinolines. The synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been accomplished, and these compounds have demonstrated low micromolar inhibition of various cancer cell lines. nih.govmdpi.com The synthetic route to these molecules can potentially utilize precursors derived from this compound, highlighting its importance in generating diverse chemical entities for anticancer drug discovery.

Antimicrobial and Anti-infective Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and anti-infective agents. The quinoline core is a well-established pharmacophore in antimicrobial drugs, and modifications at the 2 and 3 positions can lead to compounds with potent activity against a range of pathogens.

The presence of halogen atoms, such as bromine and chlorine, in flavonoid derivatives has been shown to have a significant effect on their antimicrobial properties. nih.govnih.gov This suggests that this compound derivatives could possess inherent antibacterial activity. While direct studies on the antibacterial properties of this compound are limited, research on related chloro and bromo quinoline derivatives indicates their potential to inhibit bacterial growth. For instance, some 8-hydroxyquinoline (B1678124) derivatives containing chlorine have demonstrated supreme anti-bacterial activity. researchgate.net The development of hybrid molecules incorporating the quinoline scaffold is a promising strategy in the fight against antibacterial resistance. nih.gov

Quinoline derivatives have been a focus of research for the development of new antitubercular agents. nih.gov A series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives have been synthesized and screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited moderate to good antitubercular activity, with some showing a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov